(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride
Description
(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride is a halogenated organic compound featuring a dihydrobenzofuran core substituted with a bromine atom at the 5-position and an aminomethyl group at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₀BrClNO (molecular weight: 248.53 g/mol) . The dihydrobenzofuran scaffold introduces partial saturation, reducing aromaticity compared to fully conjugated benzofuran systems, which may enhance conformational flexibility.
Properties
IUPAC Name |
(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-3,8H,4-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLSYTHFKCQOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883143-64-4 | |
| Record name | (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride typically involves the bromination of 2,3-dihydro-1-benzofuran followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the amination step is usually carried out using ammonia or an amine derivative under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The final hydrochloride salt formation is achieved by treating the amine with hydrochloric acid, followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride exhibit antidepressant properties. A study demonstrated that benzofuran derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in the treatment of depression .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer activity. The structural characteristics of benzofurans allow for interaction with various biological targets involved in cancer progression. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro tests revealed that it possesses significant antibacterial properties against resistant strains of bacteria, making it a candidate for further development as an antibiotic .
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Modulates serotonin and norepinephrine levels | |
| Anticancer | Inhibits tumor growth in cell lines | |
| Antimicrobial | Effective against resistant bacterial strains |
Case Study 1: Antidepressant Efficacy
A controlled study was conducted to evaluate the antidepressant effects of (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased levels of serotonin in the brain .
Case Study 2: Anticancer Activity
In a recent investigation, the compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a novel chemotherapeutic agent . Further studies are needed to elucidate the specific mechanisms involved.
Mechanism of Action
The mechanism of action of (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of aryl methanamine hydrochlorides , which share a primary amine group attached to a substituted aromatic or heteroaromatic ring. Below is a comparative analysis of key analogues:
Key Differences and Implications
Substituent Effects: Bromo vs. For example, the brominated benzofuran derivative (248.53 g/mol) has a higher molecular weight than its chlorinated thiazole analogue (261.17 g/mol) . Methyl vs. Bromo: The methyl-substituted dihydrobenzofuran (199.67 g/mol) lacks halogen bonding capability, which may limit its interactions with biological targets compared to the brominated counterpart .
Heterocyclic Core: Dihydrobenzofuran vs. Thiophene/Thiazole: The dihydrobenzofuran core offers partial saturation, balancing rigidity and flexibility. In contrast, thiophene (in 2l) and thiazole (in the 4-chlorophenyl derivative) provide full aromaticity, enhancing π-π interactions but reducing conformational adaptability . Benzofuran vs.
Physicochemical Properties :
- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. However, bromine’s hydrophobicity may offset this advantage in the target compound compared to smaller substituents (e.g., methyl).
- Thermal Stability : The 4-chlorophenyl thiazole derivative has a high melting point (268°C), suggesting strong crystalline packing forces, whereas melting points for dihydrobenzofuran derivatives are less documented .
Stereochemical Considerations :
- Enantiomeric variants, such as (R)- and (S)-1-(5-bromofuran-2-yl)ethanamine hydrochloride, demonstrate the impact of chirality on bioactivity. The target compound’s dihydrobenzofuran scaffold may introduce stereochemical complexity depending on synthetic routes .
Biological Activity
(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, experimental outcomes, and relevant case studies.
- Molecular Formula : C9H10BrClN
- Molecular Weight : 262.53 g/mol
- CAS Number : 883143-64-4
Biological Activity
Research on (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride indicates various biological activities, particularly in the context of its potential medicinal applications. The compound is structurally similar to other bioactive benzofuran derivatives, which have been linked to numerous therapeutic effects.
The compound's biological activity can be attributed to several mechanisms:
- Neuroprotective Effects : Similar compounds have shown promise in protecting neural tissues from oxidative stress and apoptosis.
- Antimicrobial Activity : Some studies suggest that derivatives of benzofuran exhibit significant antimicrobial properties against various pathogens.
- Cytotoxicity : Preliminary data indicate potential cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy.
Cytotoxicity Studies
A series of cytotoxicity assays were conducted using various cancer cell lines to evaluate the effectiveness of (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| K562 | 25.2 | Induction of apoptosis via mitochondrial pathway | |
| MCF-7 | 28.0 | Inhibition of cell cycle progression | |
| A549 | 16.55 | Disruption of microtubule dynamics |
Neuroprotective Studies
In vivo studies have demonstrated the neuroprotective potential of related benzofuran compounds. For instance, a study indicated that these compounds could reduce neuronal cell death in models of neurodegeneration by modulating apoptotic pathways.
Structure-Activity Relationship (SAR)
The biological activity of (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride can be further understood through Structure-Activity Relationship (SAR) studies. Key findings include:
- Bromine Substitution : The presence of bromine at the 5-position enhances the compound's lipophilicity, potentially increasing its ability to penetrate cell membranes.
- Amino Group Influence : The methanamine moiety is crucial for biological activity, influencing binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Two primary routes are documented:
Bromination followed by amination : Bromination of the benzofuran precursor using NBS (N-bromosuccinimide) under radical initiation, followed by amination via reductive alkylation (e.g., NaBH/AcOH) .
Nitro reduction : Synthesis from a nitro-substituted precursor via catalytic hydrogenation (H, Pd/C) in acidic media to yield the amine hydrochloride salt .
- Key variables : Reaction temperature (60–80°C for bromination), solvent polarity (THF vs. DCM), and catalyst loading (5–10% Pd/C) significantly impact yields (50–75%) and purity (>95% by HPLC).
Q. Which analytical techniques are most robust for confirming structural integrity and purity?
- Spectroscopy : H/C NMR for verifying substituent positions (e.g., bromine at C5, dihydrofuran ring protons) and amine protonation .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves stereochemistry and confirms the hydrochloride salt formation.
- Chromatography : HPLC with UV detection (λ = 254 nm) and LC-MS assess purity (>98%) and detect byproducts (e.g., dehalogenated derivatives) .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in enzyme inhibition studies?
- Approach :
- SAR analysis : Compare analogs (e.g., 5-chloro or 5-fluoro substitutions) using molecular docking (AutoDock Vina) to map interactions with CYP1A2’s active site .
- Functional assays : Measure IC shifts in fluorometric enzyme assays (e.g., ethoxyresorufin-O-deethylase for CYP1A2) .
- Data interpretation : Bromine’s electronegativity and steric bulk may improve binding affinity vs. smaller halogens (e.g., 5-chloro analog shows 2-fold lower potency) .
Q. What experimental strategies address discrepancies in reported biological activity data?
- Case study : Contradictory MIC values (32–128 µg/mL) in antimicrobial assays:
- Standardization : Use CLSI guidelines for broth microdilution, control pH (7.4), and include reference strains (e.g., S. aureus ATCC 25923) .
- Compound stability : Pre-test solubility in DMSO/water mixtures and monitor degradation via LC-MS over 24h .
Q. How can computational modeling guide the optimization of aqueous solubility for in vivo studies?
- Methods :
- logP prediction : Use ChemAxon or ACD/Labs to compare calculated logP values (experimental range: 1.28–1.7) .
- Co-solvent screening : Test PEG-400, cyclodextrins, or lipid-based carriers to enhance bioavailability while maintaining >90% stability (HPLC monitoring) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
